molecular formula C12H17NO4 B13509163 Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate

Cat. No.: B13509163
M. Wt: 239.27 g/mol
InChI Key: ILMPFVTZJSNUHY-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate (CAS: 1213575-23-5) is a β-amino ester derivative characterized by a 3,5-dimethoxyphenyl substituent. Its molecular formula is C₁₂H₁₇NO₄, with a molecular weight of 239.27 g/mol and a purity of ≥98% . This compound has been utilized in synthetic organic chemistry, particularly as an intermediate in the synthesis of complex heterocycles and bioactive molecules. Its structural features—including the electron-donating methoxy groups and the amino-ester backbone—make it a versatile building block for further functionalization. However, commercial availability of this compound is currently discontinued, limiting its accessibility for large-scale applications .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO4/c1-15-9-4-8(5-10(6-9)16-2)11(13)7-12(14)17-3/h4-6,11H,7,13H2,1-3H3

InChI Key

ILMPFVTZJSNUHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)OC)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes oxidation and reduction via its amino and ester functionalities. Key examples include:

  • Oxidation :
    Potassium permanganate (KMnO₄) oxidizes the amino group, potentially forming quinazolinone derivatives under acidic conditions.
    Conditions: Acidic medium, elevated temperatures.

  • Reduction :
    Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ester group to a primary alcohol.
    Conditions: Anhydrous ether, 0°C to room temperature.

Substitution Reactions

The amino group acts as a nucleophile, enabling substitution with alkyl halides or acyl chlorides:

ReagentReaction TypeProduct Type
Alkyl halidesNucleophilic substitutionN-Alkylated derivatives
Acyl chloridesAmide formationAcylated amino derivatives
Thionyl chlorideEsterificationMethyl ester derivatives

Example: Reaction with thionyl chloride in methanol forms methyl esters via esterification .

Derivatization Reactions

Post-synthesis modifications include:

  • Saponification :
    Base hydrolysis converts esters to carboxylic acids .
    Conditions: Aqueous NaOH, reflux.

  • Hydrazinolysis :
    Hydrazine replaces ester oxygen with hydrazine groups .
    Conditions: Hydrazine hydrate, ethanol.

  • Trichloroacetimidate Formation :
    Reaction with trichloroacetonitrile (TCA) forms trichloroacetimidates for glycosylation .
    Conditions: DBU, dichloromethane.

Key Reaction Data

Reaction TypeReagents/ConditionsProduct TypeCitation
OxidationKMnO₄, acidic mediumQuinazolinone derivatives
ReductionLiAlH₄, anhydrous etherPrimary alcohol derivatives
EsterificationThionyl chloride, methanolMethyl esters
Amide CouplingHBTU, DIPEA, benzoic acidBenzamido derivatives
SaponificationNaOH, refluxCarboxylic acids

Structural Influences on Reactivity

The 3,5-dimethoxyphenyl substituent enhances:

  • Lipophilicity : Facilitates membrane permeability in biological systems.

  • Hydrogen Bonding : Amino group engages in protein-ligand interactions.

This compound’s reactivity profile makes it a versatile tool in organic synthesis and medicinal chemistry, particularly for designing enzyme inhibitors and bioactive derivatives. Further studies are recommended to explore its full potential in therapeutic applications.

Scientific Research Applications

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Methyl (3S)-3-Amino-3-(3,5-Dichlorophenyl)Propanoate Hydrochloride

  • CAS : 1423040-66-7
  • Molecular Formula: C₁₀H₁₂Cl₃NO₂
  • Molecular Weight : 284.57 g/mol
  • Key Features :
    • The dichlorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the methoxy-substituted analog.
    • Used as a high-purity API intermediate in pharmaceuticals, certified under ISO standards .

Methyl (3S)-3-Amino-3-(3,5-Difluorophenyl)Propanoate

  • CAS : 2703746-08-9
  • Molecular Formula: C₁₀H₁₂F₂NO₂
  • Molecular Weight : 231.21 g/mol
  • Key Features :
    • Fluorine substituents improve metabolic stability and bioavailability, making this derivative valuable in drug discovery .

Methyl (3S)-3-Amino-3-(3,5-Dichlorophenyl)Propanoate (Non-HCl Form)

  • CAS : 1213081-03-8
  • Molecular Formula: C₁₀H₁₁Cl₂NO₂
  • Molecular Weight : 248.11 g/mol
  • Predicted Properties :
    • Boiling point: 336.5 ± 42.0 °C
    • Density: 1.326 ± 0.06 g/cm³
    • pKa: 7.06 ± 0.10 .

Analogs with Trifluoromethyl and Bromo Substituents

Methyl 3-Amino-3-[3-(Trifluoromethyl)Phenyl]Propanoate

  • Molecular Formula: C₁₁H₁₂F₃NO₂
  • Molecular Weight : 247.21 g/mol
  • Key Features :
    • The trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation, critical for CNS-targeting drugs .

Ethyl 2-((2-Amino-3,5-Dibromobenzyl)Amino)-3-Phenylpropanoate

  • Molecular Formula : C₁₈H₁₉Br₂N₂O₂
  • Synthetic Utility :
    • Bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing polyaromatic systems .

Pharmacologically Active Analogs

Methyl 3-(4-Nitrophthalimido)-3-(3,4-Dimethoxyphenyl)Propanoate (4NO2PDPMe)

  • Key Features :
    • Exhibits potent uterus-relaxant activity due to the nitro-phthalimide group, which modulates calcium channels in smooth muscle cells .

Methyl 3-(4-Aminophthalimido)-3-(3,4-Dimethoxyphenyl)Propanoate (4APDPMe)

  • Key Features: The amino-phthalimide moiety enhances selectivity for uterine tissue, reducing off-target effects compared to nitro-substituted analogs .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate 3,5-OCH₃ C₁₂H₁₇NO₄ 239.27 Synthetic intermediate
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate HCl 3,5-Cl C₁₀H₁₂Cl₃NO₂ 284.57 API intermediate
Methyl (3S)-3-amino-3-(3,5-difluorophenyl)propanoate 3,5-F C₁₀H₁₂F₂NO₂ 231.21 Drug discovery
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate 3-CF₃ C₁₁H₁₂F₃NO₂ 247.21 CNS drug candidate
4NO2PDPMe 3,4-OCH₃; 4-NO₂ C₂₀H₁₉N₃O₇ 413.39 Uterus relaxant

Biological Activity

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₇NO₄ and a molecular weight of 239.27 g/mol. Its structure includes an amino group, a methoxy-substituted phenyl ring, and a propanoate ester group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes, which may modulate metabolic pathways. For instance, it influences protein-ligand interactions that are critical for cellular signaling.
  • Protein Interaction : Studies indicate that this compound interacts with specific proteins, thereby affecting their activity and leading to alterations in cellular responses.
  • Signaling Pathway Modulation : Preliminary research suggests that it may influence key signaling pathways within cells, impacting processes such as proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of enzyme activity observed
AntiproliferativeIC50 values indicating effectiveness against cancer cells
Protein InteractionModulation of protein-ligand interactions
Cellular SignalingInfluences on signaling pathways affecting metabolism

Case Studies

  • Antiproliferative Effects :
    A study explored the antiproliferative effects of this compound on HeLa cells. The compound exhibited an IC50 value comparable to standard chemotherapeutic agents, indicating its potential as an anticancer agent .
  • Enzyme Interaction Studies :
    Research demonstrated that this compound interacts with specific enzymes involved in metabolic pathways. This interaction was shown to alter enzyme kinetics significantly, suggesting potential therapeutic applications in metabolic disorders.

Future Directions in Research

Further investigations are warranted to elucidate the full spectrum of biological activities associated with this compound. Areas for future research include:

  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to its structure affect biological activity.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate?

The synthesis typically involves multi-step procedures. A common approach includes:

Knoevenagel Condensation : Reacting 3,5-dimethoxybenzaldehyde with methyl cyanoacetate to form an α,β-unsaturated intermediate.

Reductive Amination : Introducing the amino group via catalytic hydrogenation (e.g., Pd/C or Raney Ni) under H₂ pressure. Adjusting pH and solvent polarity is critical for yield optimization .

Purification : Column chromatography (silica gel, heptane:EtOAc gradients) or recrystallization (ether/petroleum ether) ensures high purity .

StepReagents/ConditionsYieldReference
1K₂CO₃, acetone, reflux~75%
2H₂ (1 bar), Pd/C, EtOAc81%

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

  • NMR :
    • ¹H NMR : Peaks at δ 3.7–3.8 ppm (methoxy groups), δ 6.3–6.5 ppm (aromatic protons), and δ 1.8–2.2 ppm (propanoate backbone).
    • ¹³C NMR : Signals for carbonyl (δ ~170 ppm) and quaternary carbons (δ ~150 ppm) confirm ester and aromatic substitution .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 284.1284) .
  • IR : Stretches at ~3300 cm⁻¹ (N-H), ~1720 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O) .

Advanced Research Questions

Q. How do structural modifications influence its biological activity?

  • Amino Group Substitution : Replacing the amino group with nitro or hydroxylamine alters PDE-4 inhibition efficacy. For example, 4-nitrophthalimide analogs show enhanced uterine relaxant activity due to electron-withdrawing effects .
  • Methoxy Positioning : 3,5-Dimethoxy groups enhance steric stabilization in enzyme binding pockets compared to 3,4-dimethoxy derivatives, as shown in cyclooxygenase inhibition assays .

Q. What analytical techniques resolve data contradictions in its synthesis?

  • HPLC-PDA : Detects impurities (e.g., unreacted intermediates) using C18 columns (acetonitrile:H₂O gradients) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures to confirm spatial arrangement .
  • TLC Monitoring : Hexane:EtOAc (3:1) tracks reaction progress and identifies byproducts .

Q. What is its role in drug development, particularly as enzyme inhibitors?

  • PDE-4 Inhibition : Thalidomide analogs (e.g., 4NO2PDPMe) reduce uterine contractions by elevating cAMP levels, demonstrating potential for preterm labor therapeutics .
  • Antioxidant Activity : Structural analogs (e.g., methyl 3-[3,5-di-(tert-butyl)-4-hydroxyphenyl]propanoate) inhibit lipid peroxidation via radical scavenging, relevant in neurodegenerative disease models .

Q. Methodological Guidance

  • Experimental Design : Use Bi(OTf)₃ catalysis for cyclization steps to improve regioselectivity .
  • Data Interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish CH₂ and CH₃ groups .

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